molecular formula C17H16FN3O B7457610 N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide

Cat. No. B7457610
M. Wt: 297.33 g/mol
InChI Key: SRHIONNJVSKCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide, also known as FMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBA is a benzimidazole derivative that exhibits high biological activity and has been studied for its potential use as an antitumor agent, antimicrobial agent, and as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide exhibits low toxicity and is well-tolerated in animals. N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis.

Advantages and Limitations for Lab Experiments

N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has several advantages for use in laboratory experiments, including its high potency and low toxicity. However, one limitation of N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide. One area of interest is the development of N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide derivatives with improved solubility and potency. Another area of interest is the study of N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide's mechanism of action, which could lead to the development of new cancer therapies. Additionally, N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide could be studied for its potential use in combination with other cancer therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide is a multi-step process that involves the reaction of 2-methylbenzimidazole with 5-fluoro-2-methylbenzoic acid to form the intermediate 5-fluoro-2-methyl-N-(2-methylbenzimidazol-1-yl)benzamide. This intermediate is then reacted with acetic anhydride to form the final product, N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has been extensively studied for its potential use as an antitumor agent. Studies have shown that N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide has also been studied for its potential use as an antimicrobial agent, with studies showing that it exhibits potent antimicrobial activity against a variety of bacteria and fungi.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-11-7-8-13(18)9-15(11)20-17(22)10-21-12(2)19-14-5-3-4-6-16(14)21/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHIONNJVSKCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide

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